GLUT-3 protein - 119937-90-5

GLUT-3 protein

Catalog Number: EVT-1508694
CAS Number: 119937-90-5
Molecular Formula: C5H12N2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of GLUT-3 protein involves transcription of the SLC2A3 gene followed by translation into a polypeptide chain. Techniques for studying GLUT-3 expression include reverse transcription-polymerase chain reaction (RT-PCR), Western blotting, and immunohistochemistry. In experimental settings, small interfering RNA (siRNA) can be used to knock down GLUT-3 expression to study its functional role in glucose uptake .

For example, in vitro studies have utilized siRNA technology to reduce GLUT-3 levels in various cell lines, allowing researchers to assess changes in glucose uptake and cellular metabolism under controlled conditions .

Molecular Structure Analysis

Structure and Data
GLUT-3 is characterized by a typical structure found in glucose transporters, consisting of 12 transmembrane domains that create a channel for glucose molecules. The protein's crystal structure has been determined, revealing an outward-facing conformation that facilitates substrate binding . The binding site includes critical residues such as Q159, N286, and W386 that are involved in glucose recognition and transport .

Key Structural Data

  • Transmembrane Domains: 12
  • Molecular Weight: Approximately 55 kDa
  • PDB ID for Outward-Facing Conformation: 5C65
Chemical Reactions Analysis

Reactions and Technical Details
GLUT-3 catalyzes the facilitated diffusion of glucose across the cell membrane without the expenditure of energy. The transport process can be described by the following reaction:

GlucoseextracellularGlucoseintracellular\text{Glucose}_{\text{extracellular}}\rightleftharpoons \text{Glucose}_{\text{intracellular}}

The kinetics of this reaction can be influenced by several factors, including substrate concentration and the presence of inhibitors. For example, studies have identified specific inhibitors that target GLUT-3 transport activity, demonstrating competitive inhibition based on substrate concentration .

Mechanism of Action

Process and Data
The mechanism of action for GLUT-3 involves binding of glucose to the transporter protein, which induces a conformational change that facilitates the translocation of glucose from the extracellular environment into the cytoplasm. This process is driven by the concentration gradient of glucose across the membrane. Notably, GLUT-3 exhibits a high affinity for glucose (with a KmK_m value around 3.11 mM), making it particularly effective in low-glucose environments .

Mechanistic Insights

  • Affinity for Glucose: High (important for tissues like the brain)
  • Conformational Changes: Induced upon substrate binding
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Membrane-bound protein; insoluble in aqueous solutions
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels

Chemical Properties

  • Isoelectric Point: Varies based on post-translational modifications
  • Glycosylation Sites: Present on extracellular loops which may affect function and stability

Relevant Data or Analyses

Studies have shown that post-translational modifications such as glycosylation can influence GLUT-3's transport efficiency and localization within cells .

Applications

Scientific Uses
GLUT-3 has significant implications in various fields of research:

  1. Cancer Research: Due to its role in glucose uptake, GLUT-3 is studied as a potential therapeutic target in cancers that exhibit high glycolytic activity.
  2. Neuroscience: Understanding GLUT-3 function is crucial for elucidating mechanisms underlying neurodegenerative diseases where glucose metabolism is disrupted.
  3. Metabolic Disorders: Research into GLUT-3 can provide insights into conditions like diabetes where insulin signaling affects glucose transporter expression.

Inhibitors targeting GLUT-3 are being explored for their potential to modulate its activity in pathological conditions .

Molecular Biology of GLUT-3

Gene Structure and Evolution of SLC2A3

The SLC2A3 gene (solute carrier family 2 member 3), located on human chromosome 12p13.31, spans approximately 17 kilobases and consists of 10 exons encoding the 496-amino acid GLUT3 protein. The gene organization is highly conserved across mammals, with orthologs identified in mice, rats, and teleost fish [1] [4] [10]. Comparative genomics reveals strong purifying selection acting on coding regions, reflecting the protein’s critical metabolic function. Notably, SLC2A3 exhibits lineage-specific duplications in teleosts, potentially enabling subfunctionalization to support specialized neuronal energy demands in aquatic environments [7]. The promoter region contains cis-regulatory elements, including Sp1 binding sites, hypoxia-response elements (HREs), and TATA-like sequences, which govern tissue-specific and stimulus-dependent transcription [10].

SLC2A3’s evolutionary trajectory parallels brain complexity. Primates show accelerated non-coding changes, suggesting enhanced regulatory fine-tuning for neuronal glucose utilization. The gene’s maintenance in syntenic regions (chromosome 12 in humans, 6 in mice) indicates conserved genomic architecture since mammalian divergence [1] [7].

Transcriptional Regulation and Promoter Analysis

SLC2A3 transcription is dynamically regulated by metabolic, hormonal, and environmental cues through specific transcription factors and promoter elements:

  • Sp1-Mediated Induction: Insulin-like growth factor 1 (IGF-1) robustly activates SLC2A3 transcription via Sp1 binding to GC-rich promoter motifs (-102 to -94 bp upstream of TSS). In L6 myocytes, IGF-1 increases GLUT3 mRNA by >2-fold within 4 hours, an effect abolished by Sp1 inhibitors like mithramycin A [10].
  • Hypoxia-Responsive Regulation: Hypoxia-inducible factors (HIF-1α and HIF-2α) bind HREs (5′-RCGTG-3′) during low oxygen stress. Hypoxia (1% O₂) upregulates GLUT3 expression 4-fold in neuronal cultures and human embryonic stem cells, optimizing glucose uptake under metabolic stress [2] [6].
  • Nutrient Sensing: Glucose deprivation elevates GLUT3 transcription >4-fold in primary neurons via cAMP-response elements (CREs), independent of insulin signaling [2]. Chronic hyperglycemia, however, does not suppress expression [2].
  • Inflammatory Pathways: NF-κB activates SLC2A3 during inflammation. Tumor necrosis factor-alpha (TNF-α) induces GLUT3 in macrophages through κB sites in the promoter, linking immunity to glucose metabolism [5].

Table 1: Transcriptional Regulators of SLC2A3

RegulatorBinding SiteStimulusFold InductionCell/Tissue Context
Sp1GC box (-102 bp)IGF-1>2-foldSkeletal muscle (L6 cells)
HIF-1α/2αHRE (5′-RCGTG-3′)Hypoxia (1% O₂)4-foldNeurons, embryonic stem cells
CREBCREGlucose deprivation>4-foldPrimary neurons
NF-κBκB siteTNF-α3-foldMacrophages

Post-Translational Modifications and Isoform Diversity

GLUT3 undergoes extensive co- and post-translational modifications that fine-tune its cellular localization and transport kinetics:

  • N-linked Glycosylation: Asparagine residues Asn317 (human) acquire complex oligosaccharides in the endoplasmic reticulum. Glycosylation is essential for plasma membrane trafficking but does not directly alter transport kinetics. Deglycosylation reduces surface expression by ~40% [9] [5].
  • Phosphorylation: Serine/threonine residues are targeted by kinases:
  • PKC-dependent phosphorylation at Ser306 enhances GLUT3 internalization, reducing glucose uptake during insulin resistance [5].
  • AMPK-mediated phosphorylation at Thr310 increases membrane retention during energy stress, boosting glucose influx [5].
  • Ubiquitination: Lysine Lys44 undergoes K63-linked polyubiquitination, marking GLUT3 for endosomal sorting rather than degradation. Deubiquitinating enzymes (DUBs) stabilize the transporter at neuronal membranes [5].

Isoform diversity arises from alternative splicing and alternative promoter usage. Long-read RNA sequencing (lrCaptureSeq) identifies 38 neuronal isoforms differing in N-terminal sequences and transmembrane domain organization. A novel photoreceptor-specific isoform (CRB1-GLUT3ΔEx2) lacks exon 2-encoded residues, impairing its junctional localization at the outer limiting membrane and accelerating retinal degeneration when mutated [8] [6].

Table 2: Key Post-Translational Modifications of GLUT3

ModificationResidueEnzyme/PathwayFunctional Consequence
N-glycosylationAsn317OligosaccharyltransferaseEnsures ER exit and membrane localization
PhosphorylationSer306PKCPromotes endocytosis, reduces Vmax
PhosphorylationThr310AMPKStabilizes surface expression
UbiquitinationLys44E3 ubiquitin ligase RNF183Triggers endosomal recycling

Properties

CAS Number

119937-90-5

Product Name

GLUT-3 protein

Molecular Formula

C5H12N2O2

Synonyms

GLUT-3 protein

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